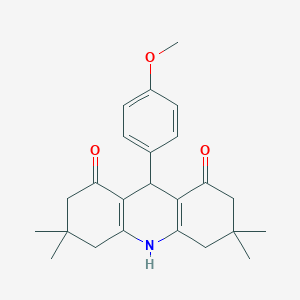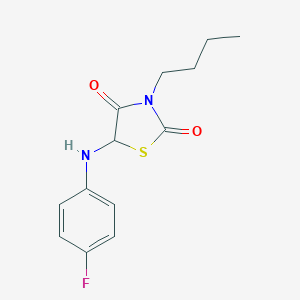
3-丁基-5-((4-氟苯基)氨基)噻唑烷-2,4-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Butyl-5-[(4-fluorophenyl)amino]-1,3-thiazolidine-2,4-dione is a heterocyclic compound that belongs to the thiazolidine family. Thiazolidine derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The presence of a fluorophenyl group enhances its pharmacological properties, making it a compound of interest in medicinal chemistry .
科学研究应用
3-Butyl-5-[(4-fluorophenyl)amino]-1,3-thiazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as an anticancer agent and its role in treating metabolic disorders.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用机制
Target of Action
Thiazolidine derivatives, which this compound is a part of, are known to stimulate thePPARγ receptor . The PPARγ receptor plays a crucial role in regulating fatty acid storage and glucose metabolism, which makes it a significant target for antidiabetic drugs .
Mode of Action
Thiazolidine derivatives are known to produce their biological response by stimulating the pparγ receptor . This stimulation promotes targeted gene expression , which can lead to various downstream effects.
Biochemical Pathways
The activation of the pparγ receptor by thiazolidine derivatives can influence several metabolic pathways, including those involved in lipid metabolism and glucose regulation .
Pharmacokinetics
Thiazolidine derivatives have been studied for their in vitro antidiabetic activity , suggesting that they may have favorable pharmacokinetic properties for this application.
Result of Action
One study found that a thiazolidine derivative exhibited antiproliferative activity against cancer cells, reducing the ability to form new clones and inducing cell cycle arrest . This suggests that 3-Butyl-5-((4-fluorophenyl)amino)thiazolidine-2,4-dione may have similar effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-5-[(4-fluorophenyl)amino]-1,3-thiazolidine-2,4-dione typically involves the reaction of 4-fluoroaniline with butyl isothiocyanate to form an intermediate, which is then cyclized with chloroacetic acid to yield the final product . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained between 50-70°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process . Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are being explored to make the production process more sustainable .
化学反应分析
Types of Reactions
3-Butyl-5-[(4-fluorophenyl)amino]-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction temperature25-50°C.
Reduction: Sodium borohydride, lithium aluminum hydride; reaction temperature0-25°C.
Substitution: Amines, thiols; reaction temperature50-100°C.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Substituted thiazolidine derivatives.
相似化合物的比较
Similar Compounds
Pioglitazone: Another thiazolidinedione derivative used as an antidiabetic agent.
Rosiglitazone: Similar to pioglitazone, used for its antidiabetic properties.
Troglitazone: An older thiazolidinedione with similar pharmacological properties.
Uniqueness
3-Butyl-5-[(4-fluorophenyl)amino]-1,3-thiazolidine-2,4-dione is unique due to the presence of the fluorophenyl group, which enhances its pharmacological properties and makes it a more potent compound compared to its analogs .
属性
IUPAC Name |
3-butyl-5-(4-fluoroanilino)-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O2S/c1-2-3-8-16-12(17)11(19-13(16)18)15-10-6-4-9(14)5-7-10/h4-7,11,15H,2-3,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WALORQSHKYELSQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C(SC1=O)NC2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(2-Methoxyphenyl)-4-[1-(2-nitrobenzyl)piperidin-4-yl]piperazine](/img/structure/B352524.png)
![(3-Nitrophenyl)[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]methanone](/img/structure/B352546.png)
![3,4-dihydroisoquinolin-2(1H)-yl{1-[(3-nitrophenyl)carbonyl]piperidin-3-yl}methanone](/img/structure/B352550.png)
![2-[2,4-dioxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]-N-phenylacetamide](/img/structure/B352553.png)
![3-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one](/img/structure/B352554.png)
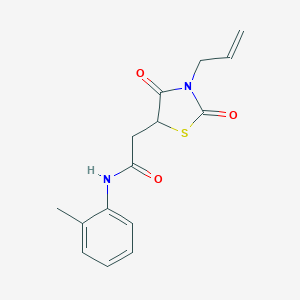
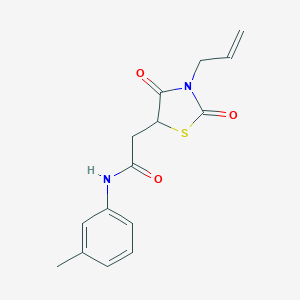
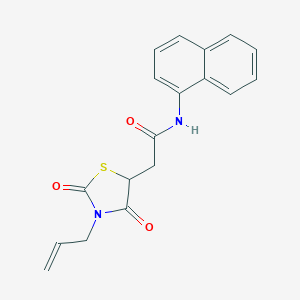
![(4Z)-1-(2-hydroxyethyl)-4-[hydroxy-(4-methoxyphenyl)methylidene]-5-(2-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B352578.png)
![N-({1-[3-(2-chlorophenoxy)propyl]benzimidazol-2-yl}ethyl)carboxamide](/img/structure/B352581.png)
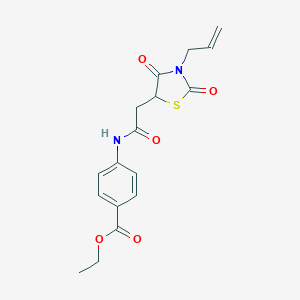
![3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B352628.png)
![3-(4-Ethoxyphenyl)-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B352629.png)
